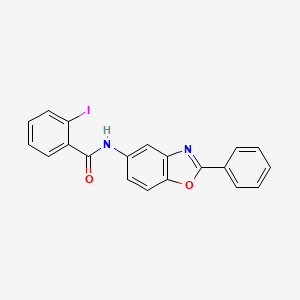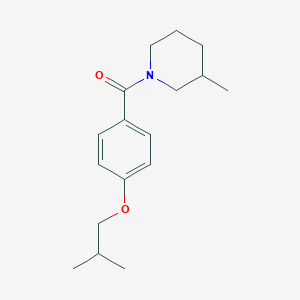![molecular formula C17H23N3O2 B6003175 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide](/img/structure/B6003175.png)
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide, also known as CP-31398, is a small molecule that has been found to exhibit potential anticancer properties. This compound has been the focus of extensive research in recent years due to its ability to induce tumor cell death while sparing normal cells. In
Mecanismo De Acción
The mechanism of action of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide involves its ability to bind to the p53 protein, which is a tumor suppressor gene. This binding stabilizes the p53 protein, leading to an increase in its transcriptional activity. The increased activity of p53 leads to the induction of apoptosis and cell cycle arrest in tumor cells.
Biochemical and Physiological Effects:
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide has been shown to have several biochemical and physiological effects. It has been found to induce the expression of several genes involved in apoptosis and cell cycle regulation. Additionally, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide has been shown to inhibit the expression of genes involved in cell proliferation and angiogenesis. Moreover, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide is its ability to induce tumor cell death while sparing normal cells. This makes it a promising candidate for cancer therapy. Moreover, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, thereby increasing the efficacy of these treatments. However, one of the limitations of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide. One area of research could focus on developing more efficient synthesis methods to increase the yield and purity of the compound. Additionally, more research could be conducted to explore the potential use of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide in combination with other anticancer agents. Furthermore, research could be conducted to explore the potential use of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide in other diseases, such as neurodegenerative disorders. Finally, more research could be conducted to explore the potential use of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide in personalized medicine, where the compound could be tailored to individual patient profiles to increase its efficacy.
Conclusion:
In conclusion, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide is a promising candidate for cancer therapy due to its ability to induce tumor cell death while sparing normal cells. The compound has been extensively studied for its potential use in cancer therapy, and its mechanism of action has been well characterized. Moreover, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, further research is needed to explore the full potential of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide in cancer therapy and other diseases.
Métodos De Síntesis
The synthesis of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide involves the reaction of nicotinamide with cyclohexylmethylamine and pyrrolidine-3-one. The reaction is carried out under specific conditions, including the use of a solvent and a catalyst. The resulting product is purified using chromatography techniques to obtain a high purity compound.
Aplicaciones Científicas De Investigación
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide has been extensively studied for its potential use in cancer therapy. It has been found to induce tumor cell death by promoting apoptosis, inhibiting cell proliferation, and reducing angiogenesis. Moreover, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, thereby increasing the efficacy of these treatments.
Propiedades
IUPAC Name |
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-16-9-15(19-17(22)14-7-4-8-18-10-14)12-20(16)11-13-5-2-1-3-6-13/h4,7-8,10,13,15H,1-3,5-6,9,11-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQYYJALQXSQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CC2=O)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6003099.png)
![3-({[3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6003105.png)
![methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B6003124.png)
![7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003132.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B6003146.png)
![ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6003150.png)
![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B6003157.png)


![N-({1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6003168.png)

![6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6003205.png)
![[1-(2,4,5-trimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6003206.png)
![1-[1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinyl]-1-propanol](/img/structure/B6003210.png)